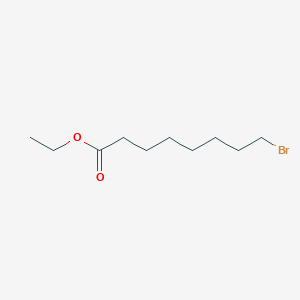

Ethyl 8-bromooctanoate

Descripción general

Descripción

Ethyl 8-bromooctanoate is an organic compound with the molecular formula C10H19BrO2. It is a colorless to light yellow liquid with a pungent odor and a boiling point of 275-277 °C . This compound is widely used in various industries such as pharmaceuticals, fragrances, and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromooctanoate typically involves a three-step process:

Substitution Reaction: 1,6-dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.

Ester Hydrolysis and Decarboxylation: The intermediate 2-(6-bromohexyl) diethyl malonate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.

Esterification: Finally, 8-bromooctanoic acid reacts with absolute ethanol to produce this compound

Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Route 1: Direct Esterification

Reagents : 8-Bromooctanoic acid, ethanol, H₂SO₄ (catalytic)

Conditions : Reflux (3 h)

Yield : 98%

Mechanism : Acid-catalyzed esterification:Reference :

Nucleophilic Substitution Reactions

The bromine atom undergoes Sₙ2 displacement with various nucleophiles:

Example : Alkylation of purine derivatives (e.g., compound 5 in ) with this compound under basic conditions yields intermediates for histone deacetylase inhibitors.

Oxidation

- Reagent : KMnO₄ or CrO₃

- Product : 8-Bromooctanoic acid (via ester hydrolysis and oxidation).

- Conditions : Aqueous acid or base, elevated temperatures.

Reference :

Reduction

- Reagent : H₂/Pd-C

- Product : Ethyl octanoate (bromine replaced by hydrogen).

Application : Synthesis of non-halogenated esters.

Reference :

Coupling Reactions

This compound participates in cross-coupling reactions:

| Reaction Type | Catalyst/Reagents | Product | Use Case |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized esters | Materials science |

| Heck Reaction | Pd(OAc)₂, alkene | Alkenylated derivatives | Polymer precursors |

Note : Limited direct examples in literature, but analogous bromoesters are widely used in such reactions.

Ester Hydrolysis

Acidic Hydrolysis :Basic Hydrolysis :Reference :

Elimination Reactions

Under strong basic conditions (e.g., KOtBu), β-elimination occurs, yielding α,β-unsaturated esters:Byproduct : HBr gas (requires ventilation).

Reference :

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 8-bromooctanoate serves as a crucial starting material for the synthesis of various organic compounds. Its reactive bromo group facilitates participation in substitution and coupling reactions, making it an essential reagent in organic chemistry.

Pharmaceutical Development

The compound has been utilized in the synthesis of pharmaceuticals, including:

- Anti-inflammatory agents

- Antihyperlipidemic agents

- Antifungal agents

Recent research indicates that this compound exhibits antiviral properties, particularly against SARS-CoV-2, by inhibiting the activity of nuclear factor kappa B (NFκB) proteins involved in inflammatory responses .

Biochemical Studies

In biological research, this compound acts as a reagent in biochemical assays related to lipid metabolism. Its lipophilic nature allows effective penetration through biological membranes, making it suitable for studies on cellular processes and drug development .

Agrochemicals

This compound is employed as an intermediate in the production of various agrochemicals such as herbicides, fungicides, and insecticides. The increasing demand for food and sustainable agricultural practices drives its use in this sector .

Flavoring and Fragrance

The compound is also used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. Its unique scent profile aligns with consumer preferences for natural and organic products .

Case Study 1: Antiviral Properties

A study conducted on this compound revealed its potential as an antiviral agent against SARS-CoV-2. The compound demonstrated significant activity with an effective concentration (EC50) indicating its therapeutic potential.

Case Study 2: Inhibition of Parasite Growth

Research has shown that analogs of this compound can inhibit the growth of parasites by blocking the lipoylation of mitochondrial proteins essential for their metabolism. This highlights its potential use in developing treatments for parasitic infections .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Starting material for various compounds | Reactive bromo group enhances reactivity |

| Pharmaceuticals | Synthesis of anti-inflammatory and antifungal agents | Exhibits antiviral properties |

| Biochemical Studies | Reagent in lipid metabolism studies | Lipophilic nature aids membrane penetration |

| Agrochemicals | Intermediate for herbicides and fungicides | Supports sustainable agriculture |

| Flavoring & Fragrance | Used in food products and cosmetics | Aligns with market demand for natural products |

Mecanismo De Acción

The mechanism of action of ethyl 8-bromooctanoate involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Ethyl 8-bromooctanoate can be compared with other similar compounds, such as:

Ethyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 8-iodooctanoate: Similar structure but with an iodine atom instead of bromine.

Ethyl 8-fluorooctanoate: Similar structure but with a fluorine atom instead of bromine .

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which makes it suitable for a wide range of chemical transformations. The bromine atom’s size and electronegativity provide distinct reactivity patterns compared to chlorine, iodine, and fluorine .

Actividad Biológica

Ethyl 8-bromooctanoate, a brominated fatty acid ester, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 251.16 g/mol, is primarily utilized in organic synthesis and as an intermediate in pharmaceuticals and agrochemicals. Its biological properties are becoming increasingly relevant in various fields, including medicinal chemistry and toxicology.

This compound is synthesized through a multi-step process involving the reaction of 1,6-dibromohexane with diethyl malonate, followed by ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid, which is then esterified with ethanol to produce the final compound . This synthetic route is advantageous due to the availability of raw materials and the simplicity of the process.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral properties. It has been shown to bind to bromodomains of proteins involved in inflammatory responses, particularly nuclear factor kappa B (NFκB), thereby inhibiting its activity . This mechanism suggests potential applications in treating viral infections, including SARS-CoV-2.

- Case Study : In a study evaluating various compounds for their ability to inhibit viral replication, this compound demonstrated significant activity against SARS-CoV-2 with an effective concentration (EC50) indicating its potential as a therapeutic agent .

Toxicological Profile

The toxicological assessment of this compound reveals several safety concerns. The compound is classified as having serious eye damage/irritation potential and may cause skin irritation upon contact. It is also noted for its acute toxicity when ingested or inhaled .

- Table: Toxicological Data Summary

| Toxicity Type | Classification |

|---|---|

| Eye Irritation | Serious Eye Damage Category 2 |

| Skin Irritation | Causes Skin Irritation |

| Acute Toxicity | Harmful if swallowed or inhaled |

| Endocrine Disruption Potential | Identified |

Applications in Research

This compound serves as a valuable reagent in organic synthesis and has been employed in various research settings to explore its biological activity further. Its lipophilic nature allows it to penetrate biological membranes effectively, making it a candidate for drug development .

Propiedades

IUPAC Name |

ethyl 8-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQVPMVWAEGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295187 | |

| Record name | Ethyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-21-0 | |

| Record name | Octanoic acid, 8-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29823-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029823210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29823-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, 8-bromo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.